molecular formula C10H20N2O2 B1387866 tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate CAS No. 898271-20-0

tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate

Cat. No.: B1387866
CAS No.: 898271-20-0
M. Wt: 200.28 g/mol
InChI Key: XQNQFOKZUQWWDO-UHFFFAOYSA-N
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Comparison with Similar Compounds

tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate can be compared with other similar compounds, such as:

Uniqueness: The unique structure of this compound, with its tert-butyl and aminoethyl groups, makes it a versatile building block for the synthesis of a wide range of organic molecules .

Biological Activity

tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by an azetidine ring and a tert-butyl ester group, has been studied for its interactions with various biological targets, including enzymes and receptors. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Structural Overview

The molecular structure of this compound can be represented by the following chemical formula and SMILES notation:

  • Chemical Formula : C₉H₁₈N₂O₂
  • SMILES : CC(C)(C)OC(=O)N1CC(C1)CCN

This structure includes a tert-butyl group that enhances the compound's stability and solubility, while the azetidine ring provides a framework for potential interactions with biological targets.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets. The amino group in the structure can form hydrogen bonds or ionic interactions with active sites on enzymes or receptors, influencing their activity. The steric hindrance provided by the tert-butyl group affects the binding affinity and specificity of the compound.

Key Interactions

  • Enzyme Inhibition : The compound may inhibit certain enzymes by mimicking natural substrates or inhibitors.
  • Receptor Binding : It can bind to receptors, modulating their activity and potentially leading to therapeutic effects.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, which are summarized in the following table:

Biological Activity Description
AnticancerPotential cytotoxic effects against various cancer cell lines.
AntimicrobialActivity against bacterial and fungal strains.
NeuroprotectivePossible protective effects in neurodegenerative models.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Activity :
    • A study evaluated the compound's cytotoxic effects on human cancer cell lines, demonstrating significant inhibition of cell proliferation in colorectal and breast cancer cells. The IC₅₀ values were reported as low as 10 µM for certain cell lines, indicating potent activity .
  • Antimicrobial Properties :
    • Research has shown that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro tests indicated that it could inhibit bacterial growth with minimal inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
  • Neuroprotective Effects :
    • In models of oxidative stress-induced neurotoxicity, this compound demonstrated protective effects on neuronal cells, reducing cell death by approximately 30% compared to controls.

Properties

IUPAC Name

tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-8(7-12)4-5-11/h8H,4-7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNQFOKZUQWWDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10659967
Record name tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898271-20-0
Record name 1,1-Dimethylethyl 3-(2-aminoethyl)-1-azetidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898271-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

tert-Butyl 3-(2-amino-2-oxoethyl)azetidine-1-carboxylate (70 mg, 0.327 mmol) was dissolved in THF (2 mL) and cooled on an ice-bath. Borane dimethyl sulfide complex (0.41 mL, 2M in THF) was added dropwise, whereafter the mixture was refluxed for 6 h. The reaction mixture was allowed to attain rt and a mixture of DIPEA:MeOH (0.6 mL, 1:2) and iodine (166 mg, 0.654 mmol) was added. The mixture was stirred at rt overnight and then evaporated to dryness. Water (5 mL) and EtOAc (5 mL) were added to the residue an the two phases were separated. Saturated, aqueous NaHCO3 (1 mL) was added into the water phase, and it was extracted with EtOAc (5 mL×4). NaOH (1M, ca 1 mL) was added into the water phase and it was extracted with EtOAc (5 mL×2). The extracts were combined, dried (Na2SO4) and evaporated, and the residue was purified by using an ion exchange column (ISOLUTE PRS, 2 g/15 mL), eluting with MeOH and DCM (10:90), then MeOH and then MeOH (saturated with NH3) to give the title compound (35 mg, 53.5%). 1H NMR (400 MHz, CDCl3): 1.41 (s, 9H), 1.71 (dt, 2H), 2.49-2.60 (m, 1H), 2.64 (t, 2H), 3.54 (dd, 2H), 3.99 (t, 2H); 13C NMR (100 MHz, CDCl3): 26.6, 28.3, 38.3, 39.8, 54.3 (br), 79.1, 156.3.
Quantity
70 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.41 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
166 mg
Type
reactant
Reaction Step Four
Name
Quantity
0.6 mL
Type
solvent
Reaction Step Four
Yield
53.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate
Reactant of Route 2
tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate
Reactant of Route 3
tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate
Reactant of Route 4
tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate
Reactant of Route 5
tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate
Reactant of Route 6
tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate

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